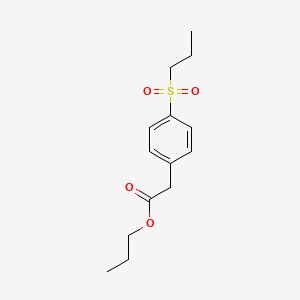
Propyl 2-(4-propylsulfonylphenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propyl 2-(4-propylsulfonylphenyl)acetate is a chemical compound characterized by its unique structure, which includes a propyl group, a sulfonyl group, and an acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Propyl 2-(4-propylsulfonylphenyl)acetate typically involves the following steps:
Starting Materials: The synthesis begins with 4-propylbenzenesulfonyl chloride and propanol.
Reaction Conditions: The reaction is carried out under anhydrous conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Purification: The product is purified through recrystallization or column chromatography to achieve the desired purity.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors designed to handle large volumes. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and pH to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: Propyl 2-(4-propylsulfonylphenyl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding sulfonic acid.
Reduction: Reduction reactions can lead to the formation of the corresponding sulfinate.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines and alcohols are used in substitution reactions.
Major Products Formed:
Oxidation: 4-Propylbenzenesulfonic acid
Reduction: 4-Propylbenzenesulfinate
Substitution: Various substituted sulfonates depending on the nucleophile used.
Scientific Research Applications
Propyl 2-(4-propylsulfonylphenyl)acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in biochemical assays to study enzyme activities.
Industry: It is used in the production of surfactants, detergents, and other industrial chemicals.
Mechanism of Action
The mechanism by which Propyl 2-(4-propylsulfonylphenyl)acetate exerts its effects involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with various enzymes and receptors, leading to biological effects. The exact mechanism can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
Propyl 2-(4-propylsulfonylphenyl)acetate is compared with other similar compounds such as:
Propylbenzenesulfonic acid: Similar structure but lacks the acetate group.
Propylbenzenesulfinate: Similar structure but with a different oxidation state.
Other sulfonates: Various sulfonates with different substituents and functional groups.
Uniqueness: this compound is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications.
List of Similar Compounds
Propylbenzenesulfonic acid
Propylbenzenesulfinate
Other sulfonates with varying substituents
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C14H20O4S |
|---|---|
Molecular Weight |
284.37 g/mol |
IUPAC Name |
propyl 2-(4-propylsulfonylphenyl)acetate |
InChI |
InChI=1S/C14H20O4S/c1-3-9-18-14(15)11-12-5-7-13(8-6-12)19(16,17)10-4-2/h5-8H,3-4,9-11H2,1-2H3 |
InChI Key |
DFPOWDIWANROTG-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)CC1=CC=C(C=C1)S(=O)(=O)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















